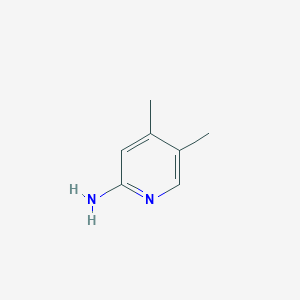

4,5-Dimethylpyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Sciences

The pyridine ring is a ubiquitous structure in the chemical sciences, owing to its unique electronic properties and versatile reactivity. Its presence is crucial in a multitude of natural and synthetic compounds.

In organic synthesis, pyridine and its derivatives are invaluable. The nitrogen atom imparts a dipole moment and basicity to the ring system, making it a useful nucleophile, a base, and a ligand in catalysis. ijera.com The pyridine scaffold can be chemically modified through various reactions, including electrophilic and nucleophilic substitutions, to introduce a wide range of functional groups, allowing for the construction of complex molecular architectures. biosynth.com

The significance of pyridine derivatives is particularly pronounced in the fields of medicine and agriculture. A vast number of pharmaceutical drugs contain a pyridine ring, which is often essential for their therapeutic activity. uni.lunih.gov These compounds span a wide range of applications, including as antihistamines, anti-inflammatory agents, and anticancer drugs. biosynth.com In agriculture, pyridine-based compounds are utilized as potent herbicides, insecticides, and fungicides, playing a critical role in crop protection and food security. biosynth.com

The lone pair of electrons on the nitrogen atom allows pyridine and its derivatives to act as effective ligands for a variety of metal ions. This property is harnessed in catalysis, where pyridine-based ligands can modulate the reactivity and selectivity of metal catalysts in a wide array of chemical transformations. bldpharm.com Furthermore, some pyridine derivatives can function as organocatalysts, promoting reactions without the need for a metal center.

Overview of Aminopyridines

Aminopyridines are a class of pyridine derivatives where an amino group (-NH₂) is attached to the pyridine ring. The position of the amino group significantly influences the chemical and physical properties of the molecule.

Aminopyridines exhibit constitutional isomerism, with the amino group potentially located at the 2-, 3-, or 4-position of the pyridine ring. This seemingly simple structural variation leads to distinct electronic and steric environments for the amino group and the pyridine nitrogen, resulting in different basicities, reactivities, and biological activities. Further diversity arises from the substitution of other groups onto the pyridine ring, as is the case with 4,5-Dimethylpyridin-2-amine.

Research into aminopyridines has a long history, driven by their interesting biological properties. For instance, 4-aminopyridine (B3432731) has been investigated for its potential therapeutic effects in neurological disorders. The study of aminopyridine derivatives continues to be an active area of research, with scientists exploring new synthetic methodologies and applications.

This compound: A Closer Look

This article now focuses specifically on the chemical compound this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂ | biosynth.comuni.lu |

| Molecular Weight | 122.17 g/mol | biosynth.com |

| CAS Number | 57963-11-8 | biosynth.com |

| Predicted Boiling Point | 252.33 °C | biosynth.com |

| SMILES | CC1=CC(=NC=C1C)N | biosynth.com |

Synthesis

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, predicted spectral information can provide insights into its structure.

Mass Spectrometry: The predicted monoisotopic mass is 122.0844 Da. Predicted collision cross-section values can be calculated for various adducts. uni.lu

NMR Spectroscopy: The ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the two distinct methyl groups, the protons on the pyridine ring, and the amino group protons. The exact chemical shifts would provide definitive structural confirmation.

Infrared Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group, as well as C-H and C=C/C=N stretching and bending vibrations associated with the dimethyl-substituted aromatic pyridine ring.

Applications and Research

There is limited specific information available in the public domain regarding the direct applications or detailed research findings for this compound. However, as a substituted aminopyridine, it can be considered a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the amino and methyl groups provides reactive sites for further functionalization, allowing for the generation of libraries of compounds for screening in drug discovery or for the development of novel ligands and materials.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQFIVPHBLAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496630 | |

| Record name | 4,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57963-11-8 | |

| Record name | 4,5-Dimethyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57963-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Investigations

Reactivity Profiles of the Pyridin-2-amine Moiety

The pyridin-2-amine scaffold, the core of 4,5-Dimethylpyridin-2-amine, exhibits a rich and varied reaction chemistry. The electronic properties of the pyridine (B92270) ring, influenced by the nitrogen heteroatom and the electron-donating amino group, dictate its reactivity in various transformations.

The amino group in pyridin-2-amine derivatives can act as a nucleophile, participating in substitution reactions with various electrophiles. evitachem.com For instance, N-alkylation can be achieved by reacting the amine with alkyl halides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the precise formation of C-N bonds by coupling aminopyridines with aryl halides.

Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if activated by appropriate leaving groups. For example, a bromine atom on the pyridine ring can be displaced by other functional groups through nucleophilic substitution. smolecule.com These reactions are often carried out in the presence of a compatible base. google.com A general strategy for modifying pyridine derivatives involves an activation-modification-deactivation sequence, where the pyridine is first quaternized to enhance its reactivity toward nucleophiles, followed by the substitution reaction and subsequent dequaternization to yield the substituted pyridine. google.com

The nitrogen atom of the pyridine ring in 2-aminopyridine (B139424) derivatives can be selectively oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peracetic acid, m-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide (UHP). abertay.ac.ukarkat-usa.org The reaction can proceed smoothly under mild, catalyst-free conditions at room temperature, tolerating a variety of functional groups. researchgate.net

The formation of N-oxides is a significant reaction, as the N-O moiety possesses a unique functionality that can act as both an electron donor and a leaving group, making these compounds versatile intermediates in organic synthesis. arkat-usa.org For example, pyridine N-oxides can be used to introduce substituents at the C2 and C4 positions of the ring. Various reagents and catalyst systems have been developed for the efficient N-oxidation of pyridines, including hydrogen peroxide in combination with catalysts like methyltrioxorhenium (MTO) or titanium silicalite (TS-1). arkat-usa.orgorganic-chemistry.org

The pyridin-2-amine moiety can undergo reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring. Depending on the catalyst and reaction conditions, either the pyridine ring or other functional groups can be selectively reduced. For instance, the reduction of amide derivatives of amines using reagents like lithium aluminum hydride (LiAlH₄) can yield secondary or tertiary amines. msu.edu

Reductive amination, a powerful method for amine synthesis, involves the in-situ reduction of imines or iminium salts formed from the reaction of an amine with a carbonyl compound. msu.edu Advanced catalytic systems, such as those based on iridium (e.g., Ir-PSA catalysts), have been developed for asymmetric reductive amination, allowing for the synthesis of optically active amines with high stereoselectivity. kanto.co.jp

Catalytic Mechanisms of this compound and its Analogs

Substituted pyridines, particularly those bearing amino groups, are renowned for their role as nucleophilic catalysts in a wide array of organic reactions. Their efficacy stems from the enhanced nucleophilicity of the pyridine nitrogen atom, which is increased by electron-donating substituents.

This compound and its analogs, most notably 4-(Dimethylamino)pyridine (DMAP), are highly effective catalysts for acylation and esterification reactions. solubilityofthings.comcommonorganicchemistry.com They operate via a nucleophilic catalysis mechanism, which significantly accelerates the rate of acyl transfer, especially for sterically hindered alcohols. commonorganicchemistry.comresearchgate.net The catalytic activity is dramatically influenced by the substitution pattern on the pyridine ring. researchgate.netresearchgate.net Generally, electron-donating groups enhance catalytic efficiency. chemrxiv.org

The consensus mechanism for catalysis by aminopyridines in the acylation of alcohols with anhydrides involves the catalyst in every step of the process. researchgate.net The reaction is initiated by the nucleophilic attack of the pyridine nitrogen on the acylating agent. wikipedia.org

Table 1: Comparison of Catalytic Activity in Acylation

| Catalyst | Reaction | Relative Rate | Reference |

| Pyridine | Acetylation of t-butanol | 1 | researchgate.net |

| DMAP | Acetylation of t-butanol | ~10⁴ | researchgate.net |

| 5-(pyrrolidino)-2-pyridone | Ester-amide exchange | High | chemrxiv.org |

A critical step in the catalytic cycle of acylation reactions catalyzed by aminopyridines is the formation of a highly reactive acylpyridinium ion. wikipedia.orgevitachem.com In the case of acetylation with acetic anhydride (B1165640), the nucleophilic pyridine catalyst attacks one of the carbonyl groups of the anhydride. wikipedia.orgresearchgate.net

Nucleophilic Catalysis in Acylation and Esterification

Role of Auxiliary Bases

In catalytic cycles involving pyridine-based catalysts like 4-dimethylaminopyridine (B28879) (DMAP), a close structural analog of this compound, an auxiliary base is often employed to regenerate the catalyst. wikipedia.org During reactions such as acylation, the primary nucleophilic catalyst (e.g., DMAP) becomes protonated after the reaction is complete. wikipedia.org This protonated form is inactive. The role of the auxiliary base, which is typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, is to deprotonate the protonated catalyst. wikipedia.org This deprotonation step reforms the active, neutral catalyst, allowing it to re-enter the catalytic cycle. The choice of an auxiliary base is crucial; it must be basic enough to deprotonate the catalyst but not so nucleophilic that it competes in the main reaction. wikipedia.orgmsu.edu Pyridine, for instance, is a common choice as an acid scavenger in reactions that produce mineral acid co-products. msu.edu

Catalysis in Other Organic Transformations (e.g., Baylis-Hillman Reaction, Fischer Indole (B1671886) Synthesis)

Derivatives of pyridinamine are versatile catalysts in a variety of organic transformations beyond simple acylations.

Baylis-Hillman Reaction: The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde. wikipedia.orgnrochemistry.com While DABCO is a common catalyst, 4-dimethylaminopyridine (DMAP) is also known to catalyze this reaction. wikipedia.orgorganic-chemistry.orgchemicalbook.com The mechanism involves the initial Michael addition of the amine catalyst to the activated alkene, forming a zwitterionic enolate. nrochemistry.com This intermediate then adds to the aldehyde in an aldol-type reaction. A subsequent proton transfer and elimination of the catalyst yield the final functionalized product. nrochemistry.com DMAP has been demonstrated to be a superior mediator to the traditional DABCO for specific applications, such as the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to form 3-cyano-2H-chromenes, a process triggered by the Morita-Baylis-Hillman reaction. organic-chemistry.org

Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for producing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com While traditionally acid-catalyzed, modern variations have employed other catalytic systems. wikipedia.org Notably, ionic liquids (ILs) based on N,N-dimethylpyridin-4-amine (DMAP) have been successfully used as efficient and recyclable catalysts for the Fischer indole synthesis. rsc.orggoogle.comresearchgate.net In a typical procedure, a DMAP-based ionic liquid catalyzes the reaction between a substituted phenylhydrazine hydrochloride and a ketone (e.g., cyclohexanone) to afford the corresponding indole derivative in high yields. rsc.orggoogle.com The use of these ILs offers advantages such as low catalyst loading and ease of removal from the reaction mixture. rsc.orgresearchgate.net

A study optimizing this reaction found that using 0.2 equivalents of a DMAP-based ionic liquid catalyst provided excellent yields, comparable to using higher catalyst loadings. google.com

Table 1: Optimization of DMAP-IL Catalyst Loading in Fischer Indole Synthesis

| Entry | Catalyst | Equivalents | Yield (%) |

|---|---|---|---|

| 1 | DMAP-IL (2) | 0.05 | 68 |

| 2 | DMAP-IL (2) | 0.2 | 89 |

| 3 | DMAP-IL (2) | 0.3 | 91 |

| 4 | DMAP-IL (3) | 0.05 | 48 |

Data sourced from a study on DMAP-based ionic liquids in Fischer indole synthesis. google.com

Influence of Substituents on Catalytic Activity

The catalytic activity of pyridine-based catalysts is significantly influenced by the electronic and steric nature of substituents on the pyridine ring. For this compound, the two methyl groups and the amino group dictate its properties.

Electronic Effects : The dimethylamino group in the highly active catalyst DMAP makes the pyridine ring electron-rich through resonance stabilization, enhancing its basicity and nucleophilicity compared to pyridine. wikipedia.orgmsu.edu Similarly, the methyl groups on this compound are electron-donating through an inductive effect. This increased electron density on the ring enhances the nucleophilicity of the ring nitrogen, which is crucial for its catalytic function in reactions like acylation. frontiersin.org Electron-donating groups generally facilitate the formation of the key reactive intermediate in catalytic cycles. frontiersin.org Conversely, electron-withdrawing groups would decrease the electron density on the metal, hindering reactivity. frontiersin.org

Steric Effects : While electron-donating groups enhance nucleophilicity, bulky substituents near the nitrogen atom can introduce steric hindrance, potentially impeding its ability to attack an electrophilic center. msu.edu In this compound, the methyl groups are at the 4- and 5-positions, away from the 2-amino group and the ring nitrogen, suggesting their steric impact on the nitrogen's catalytic activity might be less pronounced than if they were at the 2- or 6-positions.

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving aminopyridines are fundamental to understanding their catalytic efficiency.

Reaction Kinetics: In the Baylis-Hillman reaction, the rate-determining step is the aldol (B89426) addition of the zwitterionic intermediate to the electrophile (e.g., an aldehyde). Therefore, the reaction rate is highly sensitive to the nature of the reactants and the stability of the intermediate. The use of protic solvents or additives that can stabilize the zwitterionic adduct through hydrogen bonding can lead to rate enhancement. For reactions involving 2-hydrazinyl-4,5-dimethylpyridine, a related compound, kinetic behavior can be elucidated through computational methods like DFT, which can calculate activation energies for various reaction pathways.

Thermodynamics: Thermodynamic studies, often conducted through calorimetry, provide data on the enthalpy (ΔH) and entropy (ΔS) of reaction, which determine the Gibbs free energy (ΔG) and the position of equilibrium. researchgate.netyoutube.com For the complexation of silver(I) ions with various substituted pyridines in acetonitrile (B52724), the formation of complexes is generally a highly exothermic process (favorable enthalpy), but is opposed by unfavorable entropy values. researchgate.net The stability of these complexes, and thus the thermodynamics of their formation, correlates with the basicity (pKa) of the pyridine ligand; higher basicity leads to more stable and more enthalpy-stabilized complexes. researchgate.net The electron-donating methyl groups in this compound increase its basicity relative to unsubstituted 2-aminopyridine, suggesting it would form thermodynamically stable complexes or intermediates in catalytic reactions. The thermal stability of nitrogenated compounds can be a limiting factor, as some pyridine derivatives may degrade at high temperatures.

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools for investigating reaction mechanisms, catalyst stability, and electronic properties at the molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govijaerd.orgresearchgate.netmdpi.com It is widely applied to study reaction mechanisms, predict molecular geometries, and calculate spectroscopic properties. mdpi.com For aminopyrimidine derivatives, DFT calculations can elucidate ground-state molecular geometry, including bond lengths and angles, as well as electronic properties like HOMO-LUMO energies and molecular electrostatic potential (MEP) maps. ijaerd.org

In studies of related pyridine compounds, DFT has been used to:

Analyze Reaction Mechanisms : For a copper(II) complex with a hydrazinyl ligand, DFT was used to calculate activation energies, identify transition states, and map out the entire reaction pathway, revealing a multi-step mechanism.

Predict Stability and Reactivity : The MEP map for 4-DMAP indicates its nucleophilic nature, which is consistent with its role as a nucleophilic catalyst. nih.gov DFT calculations can predict the stability of intermediates, such as the N-acetylpyridinium salts that are the active species in DMAP-catalyzed acetylations. researchgate.net

Understand Substituent Effects : DFT helps quantify how substituents alter the electronic properties and, consequently, the reactivity of the catalyst. frontiersin.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into structural and transport properties of molecular systems. researchgate.netmdpi.com This technique is particularly valuable for understanding the behavior of molecules in condensed phases, such as in solution or as ionic liquids. rsc.org

A notable application involved MD simulations of DMAP-based ionic liquids used as catalysts in the Fischer indole synthesis. rsc.orgrsc.org These simulations provided valuable information on:

Structural Properties : The arrangement of the ions in the liquid state was investigated, using optimized structures of the DMAP derivatives as a starting point. rsc.org

Transport Properties : The simulations were used to compute properties like self-diffusion coefficients and viscosity, which are crucial for understanding the behavior of the ionic liquid as a reaction medium. rsc.org

Stability : The simulations, combined with other theoretical methods, helped to evaluate the stability of the DMAP-based compounds. rsc.org

The simulations typically employ force fields like GAFF (Generalized Amber Force Field) to model the interactions between atoms. rsc.orgresearchgate.net Such studies are essential for the rational design of new catalysts and for understanding their function at a molecular level. researchgate.netmdpi.com

Binding Energy Calculations

Binding energy calculations are a critical tool in computational chemistry for quantifying the strength of non-covalent interactions between a molecule and a substrate, such as a protein receptor or another molecule. These calculations, often performed using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), provide insights into the stability of molecular complexes. For this compound, while specific binding energy data with a particular host is not extensively documented in dedicated public studies, the principles can be understood by examining related substituted pyridines.

The binding energy of a ligand is influenced by its electronic and structural properties, which are determined by its constituent functional groups. In this compound, the key features are the pyridine ring, the amino group at the 2-position, and the two methyl groups at the 4- and 5-positions. The amino group and the methyl groups are both electron-donating, which increases the electron density of the pyridine ring. This enhanced electron density, particularly at the nitrogen of the pyridine ring and the exocyclic amino group, makes the molecule a potent hydrogen bond acceptor and a good nucleophile.

Theoretical studies on similar substituted pyridines demonstrate how substituents modulate binding energies. For instance, in complexes of para-substituted pyridines with carbonyl sulfide (B99878) (OCS), binding energies were found to correlate with the electrostatic potential of the pyridine. mdpi.com Electron-donating groups, such as the methyl and amino groups present in this compound, generally increase the electrostatic potential, leading to stronger binding in interactions where the pyridine acts as a nucleophile or hydrogen bond acceptor. mdpi.com

A study investigating the interaction between various para-substituted pyridines and OCS calculated binding energies at the MP2/aug-cc-pVTZ//MP2/aug-cc-pVDZ level. The results showed that pyridines with electron-donating substituents like -NH₂ and -CH₃ formed more stable complexes. mdpi.com For example, the binding energies for different interaction geometries ranged from approximately -9 to -13 kJ/mol. mdpi.com

Table 1: Calculated Binding Energies for Substituted Pyridine-OCS Complexes

| Pyridine Substituent (para-) | Interaction Type | Binding Energy (kJ/mol) |

|---|---|---|

| NH₂ | N···S Chalcogen Bond | -12.24 |

| CH₃ | N···S Chalcogen Bond | -10.99 |

| H | N···S Chalcogen Bond | -10.32 |

| CN | N···S Chalcogen Bond | -9.58 |

| NO₂ | N···S Chalcogen Bond | -9.58 |

| NH₂ | π-interaction | -13.33 |

| CH₃ | π-interaction | -11.97 |

| H | π-interaction | -11.45 |

| CN | π-interaction | -10.76 |

| NO₂ | π-interaction | -10.87 |

Data derived from a theoretical investigation on pyridine-OCS interactions and is illustrative of substituent effects. mdpi.com The values represent the calculated binding energies for specific orientations.

Based on these trends, it can be inferred that this compound, with its multiple electron-donating groups, would exhibit strong binding affinity towards electron-accepting partners or in environments where hydrogen bonding is prevalent. The precise binding energy would, of course, be highly dependent on the specific binding partner and the solvent environment. acs.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govlibretexts.org The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are key descriptors of a molecule's reactivity, kinetic stability, and electronic properties. irjweb.com

For this compound, a detailed FMO analysis can be constructed based on computational studies of closely related molecules, such as its isomer 2-amino-4,6-dimethylpyridine (B145770). asianpubs.org Density Functional Theory (DFT) calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for this type of analysis. asianpubs.org

The HOMO represents the ability of a molecule to donate an electron, and its energy level is indicative of its nucleophilicity. The LUMO represents the ability to accept an electron, and its energy relates to electrophilicity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more polarizable and more reactive. irjweb.com

In this compound, the electron-donating amino and dimethyl groups are expected to raise the energy of the HOMO and have a smaller effect on the LUMO energy. This leads to a reduced HOMO-LUMO gap compared to unsubstituted pyridine, indicating higher reactivity. A computational study on the isomer 2-amino-4,6-dimethylpyridine supports this, showing that the HOMO is primarily localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring. asianpubs.org This distribution pinpoints the likely sites for electrophilic and nucleophilic attack.

Table 2: Theoretical FMO Properties of 2-Amino-4,6-dimethylpyridine

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| HF/6-311++G(d,p) | -8.215 | 1.875 | 10.090 |

| B3LYP/6-311++G(d,p) | -5.613 | -0.533 | 5.080 |

This data is for the isomer 2-amino-4,6-dimethylpyridine and serves as a close approximation for discussing the electronic properties of this compound. asianpubs.org

The analysis of 5-bromo-4,6-dimethylpyridin-2-amine (B129753) further clarifies the role of the substituents. In this molecule, the methyl groups act as electron donors, and the amino group activates the ring towards electrophilic attack. By analogy, in this compound, the HOMO would be concentrated on the electron-rich pyridine ring and the exocyclic nitrogen atom, making these the primary sites for interaction with electrophiles. The LUMO would be located on the ring system, indicating where a nucleophilic attack would occur if the molecule were to act as an electrophile. The relatively small HOMO-LUMO gap suggested by analogous compounds indicates that this compound is a reactive species, readily participating in chemical reactions. irjweb.comasianpubs.org

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of molecules with electromagnetic radiation, techniques like NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy offer unique insights into the atomic and electronic makeup of 4,5-Dimethylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two singlets for the protons at positions 3 and 6 of the pyridine (B92270) ring. The two methyl groups at positions 4 and 5 would also produce two separate singlets in the aliphatic region. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Based on data from similar substituted pyridines, the predicted chemical shifts can be summarized. rsc.orgresearchgate.net

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~6.3 - 6.5 | Singlet |

| H-6 | ~7.7 - 7.9 | Singlet |

| 4-CH₃ | ~2.1 - 2.3 | Singlet |

| 5-CH₃ | ~2.1 - 2.3 | Singlet |

| 2-NH₂ | Variable (e.g., ~4.5 - 5.5) | Broad Singlet |

Note: Predicted values are based on analyses of structurally similar compounds. Actual values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms in its unique chemical environment. The carbon atoms of the pyridine ring will resonate at lower field (higher ppm values) compared to the methyl carbons due to their sp² hybridization and the influence of the ring nitrogen. The carbon attached to the amine group (C-2) is expected to be significantly deshielded. researchgate.netchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C-2 | ~158 - 162 |

| C-3 | ~105 - 110 |

| C-4 | ~145 - 149 |

| C-5 | ~118 - 122 |

| C-6 | ~147 - 151 |

| 4-CH₃ | ~17 - 20 |

| 5-CH₃ | ~15 - 18 |

Note: Predicted values are based on analyses of structurally similar compounds. Actual values may vary.

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₁₀N₂), the molecular weight is 122.17 g/mol . biosynth.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 122. As the molecule contains an even number of nitrogen atoms, its molecular ion peak will have an even m/z value, consistent with the nitrogen rule. libretexts.org High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.

Common fragmentation pathways for aminopyridines include the loss of a methyl radical (•CH₃), leading to a fragment ion [M-15]⁺ at m/z 107. Another typical fragmentation involves the loss of hydrogen cyanide (HCN) from the pyridine ring, resulting in a fragment ion [M-27]⁺. libretexts.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze complex mixtures by separating the components before they enter the mass spectrometer. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Identity |

| 122 | [C₇H₁₀N₂]⁺ | Molecular Ion |

| 107 | [C₆H₇N₂]⁺ | Loss of •CH₃ |

| 95 | [C₅H₅N₂]⁺ | Loss of HCN from [M-CH₃]⁺ |

Note: Fragmentation is predicted based on general principles of mass spectrometry.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of this compound is expected to display several characteristic absorption bands. nist.govchemicalbook.com

As a primary amine, it should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the methyl groups are expected between 2850 and 3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridine ring typically appear in the 1400-1650 cm⁻¹ region. Additionally, a significant N-H bending vibration for the primary amine should be visible around 1600 cm⁻¹. chemicalbook.comnist.gov

Interactive Data Table: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1650 | Strong-Medium |

| N-H Bend | 1580 - 1650 | Strong-Medium |

Note: Wavenumber ranges are based on characteristic values for the respective functional groups.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For aromatic compounds like this compound, the primary absorptions are due to π→π* and n→π* transitions. The pyridine ring and its substituents form a chromophore that absorbs UV radiation. The absorption maxima (λ_max) can be influenced by the solvent polarity. irb.hrnist.gov For aminopyridine derivatives, π→π* transitions typically result in strong absorption bands below 300 nm. The n→π* transition, involving the non-bonding electrons on the nitrogen atoms, is generally weaker and can sometimes be obscured by the stronger π→π* bands. researchgate.net

Chromatographic Separations

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying compounds, as well as for their quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, reversed-phase HPLC is a common analytical approach. thermofisher.com

In a typical reversed-phase setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govdovepress.com An acid, like formic acid or phosphoric acid, is often added to the mobile phase to buffer the pH and ensure consistent ionization of the amine, leading to sharp, symmetrical peaks. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.

Interactive Data Table: Exemplary HPLC Method Parameters for Aminopyridine Analysis

| Parameter | Value/Type |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260-280 nm |

| Column Temperature | 25-40 °C |

Note: These are typical starting parameters for method development and may require optimization for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For amine analysis, GC is frequently employed, though the inherent polarity of the amino group can lead to poor peak shapes and column interactions. semanticscholar.org While direct analysis is possible, derivatization is often a necessary step to enhance the volatility and thermal stability of aminopyridines, thereby improving chromatographic resolution and sensitivity. nih.govepa.gov

A general approach for the analysis of aminopyridine isomers involves using a gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD), which offers high selectivity for nitrogen-containing compounds. For instance, a partially validated OSHA method for aminopyridine isomers involves sample collection on sulfuric acid-coated glass fiber filters, extraction with aqueous sodium hydroxide, and subsequent analysis by GC-NPD. nih.gov This method demonstrates sufficient sensitivity without a derivatization step for the basic isomers of aminopyridine. nih.gov However, for complex matrices or when enhanced peak symmetry is required, derivatization remains a crucial strategy. nih.govyoutube.com

Derivatization chemically modifies a compound to make it more amenable to GC analysis. youtube.com The primary amino group in this compound is a key target for derivatization, which serves to reduce its polarity and increase its volatility by replacing the active hydrogen atoms. thermofisher.com Common strategies include:

Silylation: This is a widely used method where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing amines. thermofisher.com The reaction converts the polar amine into a more volatile and thermally stable silyl (B83357) derivative, leading to improved peak shape and detectability. youtube.comthermofisher.com

Acylation: This process involves reacting the amine with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA). semanticscholar.org This converts the amine into a stable amide derivative. Acylated compounds are often more stable than their silylated counterparts, particularly for primary amines. nih.gov

Alkylation: This strategy involves the replacement of an active hydrogen with an aliphatic or aromatic group, effectively reducing the compound's polarity. nih.gov

The choice of derivatization reagent and reaction conditions must be optimized to ensure the reaction proceeds to completion for accurate and reproducible quantification. youtube.com

Table 1: Common Derivatization Reagents for GC Analysis of Amines

| Derivatization Strategy | Reagent Example | Target Functional Group | Resulting Derivative | Key Advantage |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Primary Amine (-NH₂) | Trimethylsilyl (TMS) derivative | Forms volatile by-products |

| Acylation | Pentafluoropropionic Anhydride (PFPA) | Primary Amine (-NH₂) | Perfluoroacyl amide derivative | High stability, good for MS detection |

| Alkylation | Methyl Chloroformate | Primary Amine (-NH₂) | Methyl carbamate (B1207046) derivative | Can be performed in aqueous solutions |

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. nih.gov It is an attractive technique for the analysis of polar and charged compounds like aminopyridines and offers high separation efficiency and minimal sample consumption. nih.gov Different modes of CE, such as capillary zone electrophoresis (CZE), are particularly well-suited for separating isomers. nih.govnih.gov

For the analysis of aminopyridines, CZE is effective due to the basic nature of the pyridine nitrogen and the amino group, which are protonated in acidic buffers. This positive charge allows them to migrate in the electric field. A validated CZE method for aminopyridine and diaminopyridine isomers utilized a 100 mM sodium acetate (B1210297) buffer at pH 5.15 with an applied voltage of 20 kV. nih.gov Another method for determining 3,4-diaminopyridine (B372788) and 4-aminopyridine (B3432731) employed a 50 mM phosphate (B84403) buffer at a lower pH of 2.5, demonstrating the importance of pH in achieving optimal separation. nih.gov

While no specific CE method for this compound is documented, conditions used for related isomers provide a strong basis for method development. For the closely related isomer, 4-Dimethylaminopyridine (B28879) (DMAP), a CZE method has been described.

Table 2: Exemplary Capillary Electrophoresis Conditions for a Related Aminopyridine Isomer

| Parameter | Condition |

| Analyte | 4-Dimethylaminopyridine (DMAP) |

| Separation Mode | Capillary Zone Electrophoresis (CZE) |

| Electrolyte | Phosphate buffer |

| pH | 2.5 |

| Capillary | Fused silica, 50 µm I.D., 40 cm length |

| Detection | Direct UV, 280 nm |

| Data based on analysis of a related isomer, not this compound. |

X-ray Diffraction Studies

Currently, there are no published single-crystal X-ray diffraction studies specifically for this compound in the public domain. However, crystallographic analyses of related aminopyridine derivatives have been conducted. For instance, studies on co-crystals of the isomer N,N-dimethylpyridin-4-amine (DMAP) reveal detailed structural information about how these molecules pack in a crystal lattice and interact via hydrogen bonds. nih.gov Similarly, the crystal structure of 4-aminopyridinium (B8673708) salts has been determined, providing insight into the protonation and intermolecular interactions of the aminopyridine ring. researchgate.net Such studies are invaluable for predicting the potential crystal structure and hydrogen bonding patterns of this compound.

Thermal Analysis Techniques (TGA, DTG, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) measures mass changes, Differential Thermogravimetric (DTG) analysis indicates the rate of mass change, and Differential Scanning Calorimetry (DSC) measures heat flow differences between a sample and a reference.

A detailed study on DMAP using adiabatic calorimetry and DSC determined its melting temperature, molar enthalpy, and entropy of fusion with high precision. Such data is vital for understanding the compound's purity and thermal stability.

Table 3: Thermal Properties of the Isomer 4-Dimethylaminopyridine (DMAP)

| Thermal Property | Value | Technique |

| Melting Temperature (Tₘ) | 110-113 °C | DSC |

| Molar Enthalpy of Fusion (ΔfusHₘ) | 21.628 ± 0.144 kJ·mol⁻¹ | Adiabatic Calorimetry |

| Molar Entropy of Fusion (ΔfusSₘ) | 55.873 ± 0.372 J·K⁻¹·mol⁻¹ | Adiabatic Calorimetry |

| Data is for the related isomer 4-Dimethylaminopyridine (DMAP) and not this compound. |

Advanced hyphenated techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For aminopyridines, GC-MS is often used after a derivatization step to increase analyte volatility. semanticscholar.orgnih.gov The mass spectrometer fragments the eluting compound into characteristic ions, providing a structural fingerprint for identification. While no specific GC-MS data for this compound is published, PubChem contains an experimental GC-MS spectrum for the isomer N,N-dimethylpyridin-2-amine, which can serve as a reference for method development. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for polar compounds like aminopyridines that may not be ideal for GC without derivatization. gassnova.nohelixchrom.com LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. gassnova.no The compound is first separated by LC and then ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer.

For this compound, predicted collision cross-section (CCS) values are available from computational models. uni.lu CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS), an advanced LC-MS technique that provides an additional dimension of separation. These predicted values can aid in the identification of the compound in complex samples.

Table 4: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 123.09168 | 123.2 |

| [M+Na]⁺ | 145.07362 | 132.7 |

| [M-H]⁻ | 121.07712 | 125.9 |

| [M+K]⁺ | 161.04756 | 130.8 |

| [M]⁺ | 122.08385 | 122.0 |

| Data sourced from PubChem, calculated using CCSbase. uni.lu |

Applications in Advanced Materials and Catalysis

Catalytic Applications in Organic Synthesis

Derivatives of 4,5-Dimethylpyridin-2-amine, such as N,N-dimethylpyridin-4-amine (DMAP), are recognized as highly efficient nucleophilic catalysts in a wide array of organic reactions. researchgate.net These catalysts are known to significantly enhance reaction rates and improve yields under mild conditions.

Esterification Reactions

DMAP, a related compound, is a widely used catalyst for esterification reactions, particularly in the acylation of alcohols with acid anhydrides. wikipedia.orgcommonorganicchemistry.comresearchgate.net The catalytic activity of DMAP can accelerate these reactions by a factor of up to 10,000. commonorganicchemistry.com The mechanism involves the initial reaction of DMAP with the acid anhydride (B1165640) to form an acetylpyridinium ion. This intermediate is highly reactive towards the alcohol, which then adds to the acetylpyridinium species. A subsequent elimination step regenerates the catalyst and produces the final ester product. wikipedia.org

Amide Formation

The catalytic properties of DMAP and its analogues extend to amide bond formation. researchgate.net These catalysts are employed in coupling reactions to facilitate the synthesis of amides, which are crucial linkages in many biologically active molecules and pharmaceutical compounds. researchgate.netgoogle.com

Baylis-Hillman Reaction

The Baylis-Hillman reaction, a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, can be effectively catalyzed by tertiary amines like DMAP. wikipedia.orgwikipedia.org This reaction is valued for its ability to create densely functionalized molecules under mild conditions. wikipedia.org While DABCO is a common catalyst, DMAP and other amine catalysts have also been successfully employed. wikipedia.orgorganic-chemistry.org The development of chiral DMAP analogues has also enabled asymmetric Baylis-Hillman reactions, yielding enantiomerically enriched products. wikipedia.org

Table 1: Catalysts in the Baylis-Hillman Reaction

| Catalyst Type | Example Catalyst | Key Features |

|---|---|---|

| Tertiary Amine | DABCO, DMAP | Commonly used, mild reaction conditions. wikipedia.orgorganic-chemistry.org |

| Chiral Lewis-Basic | Fu's planar chiral DMAP catalyst | Used for asymmetric reactions. wikipedia.org |

| Chiral Lewis Acid | La(OTf)₃ with chiral ligands | Induces enantioselectivity. wikipedia.org |

| Phosphine (B1218219) | P-Chiral phosphines | Investigated for asymmetric synthesis. wikipedia.org |

Fischer Indole (B1671886) Synthesis

Ionic liquids derived from N,N-dimethylpyridin-4-amine (DMAP-ILs) have emerged as efficient catalysts for the Fischer indole synthesis. researchgate.netrsc.org This method involves the reaction of an arylhydrazine with a ketone or aldehyde under acidic conditions to form an indole ring. google.com The use of DMAP-ILs offers an environmentally friendly approach with minimal catalyst loading (as low as 0.2 mol%). rsc.orgresearchgate.net These catalysts have been successfully used to synthesize a variety of tetrahydro-1H-carbazoles and their derivatives in good yields. rsc.org

1H-Tetrazole Synthesis via Click Chemistry

DMAP-based ionic liquids also catalyze the synthesis of 1H-tetrazoles through click chemistry. researchgate.netrsc.org This reaction typically involves a [2+3] cycloaddition between a nitrile and an azide. rsc.orgresearchgate.net The use of DMAP-ILs as catalysts allows for the reaction to be carried out under solvent-free conditions, providing an efficient and environmentally benign method for synthesizing these important nitrogen-containing heterocycles. rsc.orgresearchgate.net The tetrazole ring is a significant structural component in many pharmaceutical compounds. rsc.org

Table 2: Research Findings on DMAP-IL Catalyzed Reactions

| Reaction | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | DMAP-based ionic liquids | Environmentally friendly, minimum catalyst loading (0.2 equiv.), good yields. | rsc.orgresearchgate.net |

| 1H-Tetrazole Synthesis | DMAP-based ionic liquids | Solvent-free conditions, efficient synthesis of 1H-tetrazoles. | rsc.orgresearchgate.net |

Phosphitylation Reactions

In the realm of phosphitylation reactions, which are crucial for the synthesis of oligonucleotides and other phosphorus-containing compounds, various activators are employed. While not directly this compound, related amine-based structures are key. The process involves reacting a hydroxyl-containing compound with a phosphitylating agent in the presence of an activator. google.com Activators can include acid-base complexes derived from various amines. google.com Furthermore, tetrazole and its derivatives are widely recognized as effective promoters for phosphoramidite (B1245037) transfer in phosphitylation reactions. nih.gov

Role in Polymerization Reactions

While direct use of this compound as a primary catalyst is not extensively documented, its structural motifs are integral to highly effective ligand systems for transition metal-catalyzed polymerization reactions. Aminopyridine derivatives are particularly significant in forming catalysts for controlled radical polymerization and oxidative coupling reactions.

Research has highlighted the importance of substituted 2-aminopyridine (B139424) moieties in ligands for copper-catalyzed Atom Transfer Radical Polymerization (ATRP), a method prized for its ability to produce well-defined polymers with controlled molecular weights and low dispersity. cmu.edu For instance, ligands incorporating dimethylpyridin-2-yl components are part of some of the most active ATRP catalysts developed. researchgate.net A notable example is the ligand tris((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)amine (TPMA*), which forms a copper complex that is an exceptionally active and reducing catalyst for ATRP. cmu.eduresearchgate.net The electron-donating methyl and methoxy (B1213986) groups on the pyridine (B92270) ring enhance the electron density at the metal center, thereby increasing the catalyst's activity and efficiency, even at very low concentrations. researchgate.net

The table below summarizes key aspects of polymerization reactions where aminopyridine-based ligands, structurally related to this compound, play a crucial role.

| Polymerization Type | Catalyst System Component | Monomer Example | Key Finding |

| Atom Transfer Radical Polymerization (ATRP) | Copper complex with tris((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)amine (TPMA*) ligand. cmu.eduresearchgate.net | Methyl Acrylate (MA) | The catalyst is extremely active, enabling controlled polymerization at low catalyst concentrations. researchgate.net |

| Oxidative Coupling Polymerization | Copper complex with 4-(N,N-dimethylamino)pyridine (DMAP) ligand. tue.nl | 2,6-Dimethylphenol (DMP) | The catalyst system is effective for producing polyphenylene oxide (PPO), with both mononuclear and dinuclear copper complexes being catalytically active. tue.nl |

These findings underscore the principle that the fundamental structure of this compound provides a powerful framework for designing sophisticated ligands that can precisely control complex polymerization processes.

Development of Functional Materials

The aminopyridine scaffold is a versatile building block in molecular engineering for creating functional organic materials. The inherent electronic properties, including the potential for charge transfer interactions, make derivatives of compounds like this compound attractive for applications in electronics and photonics.

The development of materials with specific optical and electronic properties is a major goal of materials science. Aminopyridine derivatives have been investigated for their potential in creating luminescent materials. The introduction of an amino group to a pyridine ring can enhance fluorescence quantum yields. rsc.org

Research into 2-diethylaminocinchomeronic dinitriles, which contain a substituted 2-aminopyridine core, has shown that these molecules can exhibit intense fluorescence in both solution and solid states, marking them as interesting candidates for novel optoelectronic devices. rsc.org Furthermore, the incorporation of amine-functionalized ligands into transition metal complexes is a recognized strategy for tuning their photophysical properties. mdpi.comrsc.org For example, metal complexes featuring ligands with amino groups can exhibit significant two-photon absorption (TPA) cross-sections, a property valuable in applications like bioimaging and optical power limiting. mdpi.com The electronic interplay between the amine donor group and the rest of the molecule or complex can lead to intramolecular charge transfer (ICT) transitions, which are crucial for these nonlinear optical properties. mdpi.comrsc.org

While studies may not use this compound directly, they establish that its core structure is a key component in the design of molecules with tailored photophysical behaviors for advanced applications.

| Material Class | Core Structure | Relevant Property | Potential Application |

| Fluorescent Dyes | 2-Aminopyridine derivative | Solid-state fluorescence rsc.org | Opto-electronic devices rsc.org |

| Metal-Organic Complexes | Amine-functionalized terpyridine or phenanthroline ligands | Two-Photon Absorption (TPA) mdpi.comrsc.org | Bioimaging, Nonlinear Optics mdpi.com |

| Single-Molecule Junctions | Transition Metal Complexes with Organic Ligands | Tunable electrical and magnetic properties pku.edu.cn | Molecular Electronics pku.edu.cn |

Coordination Chemistry and Metal Complexes

The ability of this compound to act as a ligand for transition metals is fundamental to its application in catalysis. It can coordinate with metal ions to form stable complexes, where the ligand's structure and electronic properties modulate the metal center's reactivity. rsc.orgnih.gov In many catalytic applications, the aminopyridine ligand is deprotonated to form an aminopyridinato (or amido) ligand, which typically binds to the metal in a bidentate fashion through both the pyridine nitrogen and the amido nitrogen.

This chelation creates a stable, often five-membered, ring structure that influences the geometry and electronic environment of the metal center. nih.gov The electron-donating nature of the two methyl groups and the amino group on the pyridine ring increases the electron density on the metal, which can enhance its catalytic activity, as seen in the ATRP catalysts mentioned previously. researchgate.net

The coordination chemistry of aminopyridine ligands is diverse, leading to complexes with various transition metals like copper, iron, and others. researchgate.nettue.nlscribd.com These complexes are not only important in polymerization but also serve as models for understanding biological systems and as catalysts for a range of organic transformations. nih.govscribd.com The stability and tunable nature of these metal complexes make this compound and related structures valuable components in the toolkit of coordination chemists and catalyst developers. rsc.org

Biological and Medicinal Research Applications

Biological Activities and Therapeutic Potential

Research into derivatives of dimethylpyridine has revealed a range of biological effects, indicating their potential as scaffolds for developing new therapeutic agents. These activities primarily encompass antimicrobial properties and the ability to modulate specific enzyme functions.

Derivatives of dimethylpyridine have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

The antibacterial potential of various pyridine (B92270) derivatives has been a subject of significant research. Studies have shown that specific structural modifications to the dimethylpyridine core can lead to activity against both Gram-positive and Gram-negative bacteria.

For instance, research into 2-amino-3-cyanopyridine (B104079) derivatives demonstrated that certain compounds in this class exhibit notable antibacterial effects. mdpi.com One particular derivative, compound 2c in the study, showed the highest activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg·mL⁻¹. mdpi.com However, no significant activity was observed against the tested Gram-negative bacteria or yeasts. mdpi.com

Hydrazinyl-containing pyridine derivatives have also shown promise. A study on compounds similar to Pyridine, 2-hydrazinyl-4,5-dimethyl- indicated significant efficacy against Staphylococcus aureus and Escherichia coli. The presence of the hydrazinyl group was linked to this increased bioactivity. Further research on related pyrido[2,3-d]pyrimidin-4-one structures found that the introduction of electron-donating groups enhanced antibacterial efficacy, with some derivatives showing larger inhibition zones than standard antibiotics like ampicillin.

Additionally, the synthesis of novel heterocyclic compounds from 5-Ethylpyridin-2-ethanol has yielded pyrimidine (B1678525) derivatives with antibacterial properties. nih.gov These compounds were screened against various bacterial strains and many showed better inhibitory activity than standard drugs. nih.gov

Table 1: Antibacterial Activity of Selected Dimethylpyridine Derivatives

| Compound Class | Tested Organisms | Notable Results | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine derivatives | Staphylococcus aureus, Bacillus subtilis | MIC: 0.039 µg·mL⁻¹ | mdpi.com |

| Pyridine, 2-hydrazinyl-4,5-dimethyl- analogs | Staphylococcus aureus, Escherichia coli | Significant activity observed |

The antifungal properties of dimethylpyridine derivatives have been explored, particularly against opportunistic pathogens like Candida albicans.

In a screening of a chemical library, a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), was identified as having significant antifungal activity against C. albicans. nih.govresearchgate.net Treatment with this compound resulted in a rapid fungicidal effect, reducing both the bioluminescence and the number of fungal colonies. nih.govresearchgate.net Notably, it was also effective against clinically isolated strains of C. albicans that were resistant to fluconazole (B54011) or caspofungin. nih.govresearchgate.net Further investigation revealed that this compound could inhibit the formation of Candida biofilms and reduce the thickness of the mannan (B1593421) cell wall. nih.govresearchgate.net

Another study highlighted that 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride and its analogs also possess antifungal activity against C. albicans. Similarly, heterocyclic compounds derived from 5-Ethylpyridin-2-ethanol, including chalcones and pyrimidines, were synthesized and screened for antifungal activity, with most showing promising results compared to standard drugs. nih.gov

Table 2: Antifungal Activity of Selected Dimethylpyridine Derivatives

| Compound/Derivative | Tested Organism | Key Findings | Reference |

|---|---|---|---|

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | Candida albicans | Fungicidal activity; effective against resistant strains; inhibits biofilm formation. | nih.govresearchgate.net |

| 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | Candida albicans | Exhibited antifungal activity. |

Derivatives of dimethylpyridine have been evaluated as inhibitors of specific enzymes that are implicated in various disease processes. This research has primarily focused on cyclooxygenases (COX) and AMP-activated protein kinase (AMPK).

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating pain and inflammatory conditions. drugs.com The enzymes exist in two primary isoforms, COX-1 and COX-2. drugs.com While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. drugs.com

A study involving twelve Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide investigated their in vitro inhibitory activity against COX-1 and COX-2. nih.gov Several of these compounds demonstrated significant inhibitory effects. For example, compounds designated PS18 and PS33 were notable for their significant inhibition of COX-1 at lower concentrations compared to the reference drugs meloxicam (B1676189) and piroxicam, with IC₅₀ values of 57.3 µM and 51.8 µM, respectively. nih.gov While none of the tested compounds were more potent than the reference drugs at inhibiting COX-2, some, like PS36, showed statistically significant COX-2 inhibition at higher concentrations. nih.gov The study highlighted that several of the tested compounds exhibited significant COX-1 selectivity compared to the reference drugs. nih.gov

Table 3: COX-1 and COX-2 Inhibition by Dimethylpyridine Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 Inhibition | Selectivity | Reference |

|---|---|---|---|---|

| PS18 | 57.3 | Inhibitory activity at piroxicam's level | COX-1 selective | nih.gov |

| PS33 | 51.8 | Inhibitory activity at piroxicam's level | COX-1 selective | nih.gov |

| PS42 | Lower than piroxicam | Higher than piroxicam | COX-1 selective | nih.gov |

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy metabolism. jst.go.jp Its activation can stimulate processes like fatty acid oxidation and glucose uptake, making it a target for various metabolic diseases. jst.go.jp

Research in this area led to the discovery of novel activators of AMPK based on a 3,5-dimethylpyridin-4(1H)-one scaffold, an isomer of the core structure of 4,5-Dimethylpyridin-2-amine. jst.go.jpnih.gov By optimizing a lead compound from their library, researchers identified 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one (compound 25 ) as a potent AMPK activator. jst.go.jpnih.gov This series of compounds was noted for selectively inhibiting the growth of human breast cancer cell lines, an effect not typically seen with direct AMPK activators. jst.go.jpnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | |

| 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochloride | |

| 5-Ethylpyridin-2-ethanol | |

| N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide | |

| 3,5-dimethylpyridin-4(1H)-one | |

| 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one | |

| Pyridine, 2-hydrazinyl-4,5-dimethyl- | |

| Staphylococcus aureus | |

| Bacillus subtilis | |

| Escherichia coli | |

| Candida albicans | |

| Ampicillin | |

| Meloxicam | |

| Piroxicam | |

| Fluconazole |

Anti-inflammatory Effects

The pyridine nucleus is a core component of many compounds investigated for anti-inflammatory properties. Research has shown that derivatives containing this scaffold can modulate inflammatory pathways. For instance, studies on various pyridine derivatives have highlighted their potential to inhibit key mediators of inflammation. nih.gov The development of novel anti-inflammatory agents often involves the synthesis of complex molecules where the pyridine moiety plays a crucial role. biointerfaceresearch.com

Thiazolo[4,5-b]pyridin-2-one derivatives, for example, have been synthesized and evaluated for their in vivo anti-inflammatory activity using carrageenan-induced rat paw edema models. biointerfaceresearch.com Some of these compounds demonstrated considerable anti-inflammatory effects, with activity levels comparable to or exceeding the standard drug, Ibuprofen. biointerfaceresearch.com Similarly, research into 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has identified compounds that exhibit anti-inflammatory activity by activating the NRF2 pathway. nih.gov These agents were shown to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2, COX-2, and NF-κB. nih.gov Other studies have focused on phosphorus-containing heterocyclic compounds derived from pyridine-2,3-diamine, which have shown significant in vitro and in vivo anti-inflammatory activity, comparable to the standard drug diclofenac. researchgate.net

Anticancer/Antiproliferative Activity

The this compound framework is a key component in the synthesis of numerous compounds with potent anticancer and antiproliferative activities. ontosight.ai These derivatives have been shown to target various mechanisms involved in cancer cell growth and proliferation.

A notable area of research is the development of Heat shock protein 90 (Hsp90) inhibitors. Hsp90 is a chaperone protein that is crucial for the stability and function of many oncoproteins. nih.govpdbj.org Derivatives such as 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones have been synthesized and identified as potent and selective Hsp90 inhibitors. orientjchem.orgmedscape.com For example, compound 6a, a 2-amino-pyrrolo[2,3-d]pyrimidine derivative incorporating a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl moiety, demonstrated potent Hsp90 inhibition with an IC50 of 36 nM and showed broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. nih.govpdbj.org Similarly, 2-amino-6-halopurine derivatives containing the same side chain have shown high affinity for Hsp90 and excellent antiproliferative activity against various tumor cell lines. nih.gov

Other research has focused on designing urea (B33335) derivatives with antiproliferative effects. A series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized, with many showing significant activity against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. mdpi.com The compound 4-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}aniline served as a key intermediate in the synthesis of these molecules. mdpi.com

Furthermore, derivatives of 3,5-dimethylpyridin-4(1H)-one have been identified as indirect activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. jst.go.jpjst.go.jp These compounds exhibited selective cell growth inhibitory activity against the MDA-MB-453 human breast cancer cell line. jst.go.jpjst.go.jp

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 2-Amino-pyrrolo[2,3-d]pyrimidine derivative (6a) | Hsp90 Inhibition | NCI-60 Panel | Submicromolar mean GI₅₀; Hsp90 IC₅₀ = 36 nM | nih.gov |

| 5-Substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-one (Compound 20) | Hsp90 Inhibition | MCF-7, HT29, SKBR-3, BT474 | IC₅₀ = 50 nM, 60 nM, 20 nM, 30 nM respectively | orientjchem.org |

| 3,5-Dimethylpyridin-4(1H)-one derivative (4a) | Indirect AMPK Activation | MDA-MB-453 (Breast) | IC₅₀ = 0.39 µM | jst.go.jpjst.go.jp |

| 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivative (7i) | Antiproliferative | A549, HCT-116, PC-3 | IC₅₀ = 1.53, 1.11, 1.98 µM respectively | mdpi.com |

| 2-Amino-6-halopurine derivative (30) | Hsp90 Inhibition | MCF7 (Breast) | IC₅₀ = 0.03 µM | nih.gov |

Antiviral Activity

The pyridine scaffold is present in various molecules investigated for antiviral properties. While direct studies on the antiviral effects of this compound itself are limited, its derivatives are being explored. For example, 5-Amino-3,6-dimethylpyridin-2-ol has been investigated for its potential to inhibit viral replication. Research into pyrimido[4,5-d]pyrimidines, which can be synthesized from aminopyrimidine precursors, has been conducted to evaluate their antiviral activity, although many of the tested compounds showed limited effects. mdpi.com

A significant area of antiviral research involves modifying nucleosides, which are fundamental to viral replication. The synthesis of 4'-thionucleoside monophosphate prodrugs has been pursued to target the RNA-dependent RNA polymerase of viruses like Hepatitis C (HCV). nih.gov The synthesis of these complex molecules can involve precursors like N,N-dimethylpyridin-4-amine, highlighting the role of pyridine derivatives in creating novel antiviral agents. nih.gov

Antioxidant Properties

The antioxidant potential of pyridine derivatives is an active area of investigation. The electron-donating effects of substituents on the pyridine ring can influence the molecule's ability to scavenge free radicals. For instance, research on new amide compounds containing an azo group and a 4,6-dimethylpyridine moiety showed good antioxidant activity, as measured by the DPPH radical scavenging method, with results comparable to Vitamin C. ugm.ac.id

Studies on organoselenium compounds, which are known for their antioxidant properties that mimic the glutathione (B108866) peroxidase enzyme, have also incorporated pyridine structures. researchgate.net The design of these molecules often includes amine and amide groups, which are believed to contribute to their antioxidant potential. researchgate.net Furthermore, antipyrinyl-thiazole derivatives have been synthesized and screened for their antioxidant activity, with some compounds showing a high percentage of inhibition in the ABTS assay. mdpi.com

Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in medicinal chemistry and drug discovery, primarily serving as a versatile starting material for more complex, biologically active molecules. ontosight.ai

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Aminopyridines, including this compound and its isomers like 2-amino-4,6-dimethylpyridine (B145770), are recognized as important intermediates in the fine chemical and pharmaceutical industries. ontosight.aigoogle.com They are used in the synthesis of a wide array of pyridine derivatives which form the basis for new drugs. google.com The amino group on the pyridine ring provides a reactive site for further chemical modifications, allowing for the construction of larger and more complex molecular architectures. ontosight.ai

This compound and its related structures are employed in the synthesis of pharmaceutical intermediates and, ultimately, Active Pharmaceutical Ingredients (APIs). For example, derivatives are used to create Hsp90 inhibitors for cancer therapy and novel compounds targeting other biological pathways. nih.govnih.gov The synthesis of these complex therapeutic candidates often involves multi-step processes where the aminopyridine core is introduced early in the synthetic route. jst.go.jp

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how specific structural modifications influence biological activity.

In the development of Hsp90 inhibitors, SAR studies on 2-amino-pyrrolo[2,3-d]pyrimidine derivatives revealed that substitutions at the C5 position of the pyrrolo[2,3-d]pyrimidine core significantly impact antiproliferative activity. nih.gov The introduction of a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group at the N7 position was a key design element that led to potent Hsp90 inhibition. nih.gov

For 3,5-dimethylpyridin-4(1H)-one derivatives acting as AMPK activators, SAR studies showed that modifications to both the central pyridine ring and a terminal aromatic group were critical for improving potency. jst.go.jp Optimization led to the discovery that a trifluoromethyl-substituted compound had significantly enhanced AMPK activation activity. jst.go.jp

Similarly, in the design of Smoothened (Smo) antagonists for inhibiting the Hedgehog signaling pathway, a scaffold-hopping strategy led to the identification of tetrahydropyrido[4,3-d]pyrimidine derivatives. yangresearchlab.org SAR studies guided the optimization of these compounds, resulting in molecules with improved potency over the initial leads. yangresearchlab.org The substitution pattern on the aryl group of 4(5)-aryl-2-amino-1H-imidazoles was also found to have a major effect on their activity as biofilm inhibitors. nih.gov These studies underscore the importance of systematic structural modification to refine the biological and pharmacological profiles of drug candidates derived from the aminopyridine scaffold. mdpi.com

Molecular Docking Studies

Molecular docking serves as a critical computational tool to predict how a molecule, such as a derivative of this compound, binds to a receptor or enzyme. This technique is pivotal in understanding the potential of this compound as a foundational structure for new therapeutic agents. Research efforts have concentrated on elucidating the binding interactions of its derivatives with various biological targets.

For example, derivatives have been computationally modeled within the active sites of kinases, enzymes that are fundamental to cellular signaling and are frequently dysregulated in diseases like cancer. These docking simulations have identified crucial hydrogen bonds and hydrophobic interactions that determine the binding affinity and selectivity of these compounds. The presence and position of the dimethyl groups on the pyridine ring are known to affect the molecule's conformation, enabling a more precise fit into the binding pockets of target proteins.

Design of Novel Scaffolds for Bioactive Molecules